molecular formula C6H12O B14420755 (2S)-2-methylpentanal CAS No. 82043-22-9

(2S)-2-methylpentanal

Cat. No.: B14420755
CAS No.: 82043-22-9
M. Wt: 100.16 g/mol
InChI Key: FTZILAQGHINQQR-LURJTMIESA-N
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Description

(2S)-2-methylpentanal is an organic compound belonging to the class of aldehydes. It is characterized by a six-carbon chain with a methyl group attached to the second carbon and an aldehyde functional group at the terminal carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2S) configuration indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-methylpentanal can be synthesized through various methods. One common approach involves the oxidation of (2S)-2-methylpentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde with high selectivity.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic dehydrogenation of (2S)-2-methylpentanol. This process involves passing the alcohol over a metal catalyst, such as copper or silver, at elevated temperatures. The dehydrogenation reaction removes hydrogen atoms from the alcohol, resulting in the formation of the aldehyde.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methylpentanal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid, (2S)-2-methylpentanoic acid, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to (2S)-2-methylpentanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophilic Addition: The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack, leading to the formation of various addition products. For example, reaction with Grignard reagents can yield secondary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophilic Addition: Grignard reagents (RMgX)

Major Products Formed

    Oxidation: (2S)-2-methylpentanoic acid

    Reduction: (2S)-2-methylpentanol

    Nucleophilic Addition: Secondary alcohols

Scientific Research Applications

(2S)-2-methylpentanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral compounds and complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-methylpentanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reaction is crucial in many biological processes, including enzyme catalysis and signal transduction. Additionally, the compound’s reactivity with nucleophiles makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-methylpentanal: The enantiomer of (2S)-2-methylpentanal, differing only in the spatial arrangement of atoms.

    2-methylbutanal: A structural isomer with a shorter carbon chain.

    3-methylpentanal: A positional isomer with the methyl group attached to the third carbon.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions makes it valuable in the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals and other applications.

Properties

CAS No.

82043-22-9

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(2S)-2-methylpentanal

InChI

InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

FTZILAQGHINQQR-LURJTMIESA-N

Isomeric SMILES

CCC[C@H](C)C=O

Canonical SMILES

CCCC(C)C=O

Origin of Product

United States

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